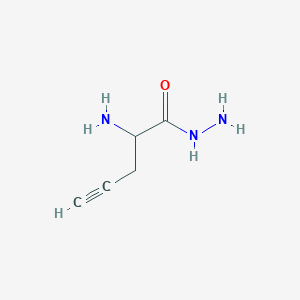
2-Aminopent-4-ynehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminopent-4-ynehydrazide is an organic compound with the molecular formula C₅H₉N₃O It is a hydrazide derivative characterized by the presence of an amino group and a triple bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopent-4-ynehydrazide typically involves the reaction of an appropriate hydrazide with an alkyne. One common method is the condensation of 4-pentynoic acid hydrazide with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 2-Aminopent-4-ynehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different hydrazide derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various hydrazide derivatives .
Scientific Research Applications
2-Aminopent-4-ynehydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Aminopent-4-ynehydrazide involves its interaction with molecular targets such as enzymes or receptors. The amino group and the triple bond play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
2-Aminopent-4-yn-1-ol: Similar structure but with a hydroxyl group instead of a hydrazide.
2-Aminopent-4-yn-1-one: Contains a carbonyl group instead of a hydrazide.
2-Aminopent-4-yn-1-thiol: Features a thiol group in place of the hydrazide.
Uniqueness: 2-Aminopent-4-ynehydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Biological Activity
2-Aminopent-4-ynehydrazide, with the chemical formula C5H9N3O and CAS number 1423876-25-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Weight | 127.14 g/mol |
| Formula | C₅H₉N₃O |
| CAS Number | 1423876-25-8 |
| Structure | Structure |
The biological activity of this compound can be attributed to its interactions with various biological pathways. Research indicates that it may exhibit:
- Anti-inflammatory effects : It has shown potential in reducing levels of prostaglandin E2 (PGE2), a key mediator in inflammatory processes.
- Antimicrobial properties : The compound has been evaluated for its effectiveness against various pathogens, suggesting potential applications in treating infections.
- Cytotoxicity against cancer cells : Preliminary studies indicate that it may induce apoptosis in certain cancer cell lines.
Case Studies and Research Findings
-
Anti-inflammatory Activity :
- A study demonstrated that derivatives of aminothiazoles, structurally related to this compound, showed significant inhibition of COX-2 activity, with IC50 values ranging from 0.84 to 1.39 μM. This suggests that similar mechanisms may be at play for this compound, leading to reduced PGE2 levels by up to 98% in some analogs .
- Antimicrobial Efficacy :
-
Cytotoxic Effects :
- A recent investigation into the cytotoxic properties revealed that this compound can induce apoptosis in human cancer cell lines, with a notable reduction in cell viability observed at concentrations as low as 50 µM. The mechanism appears to involve the activation of caspases and modulation of apoptosis-related proteins .
Comparative Analysis of Biological Activities
Properties
Molecular Formula |
C5H9N3O |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-aminopent-4-ynehydrazide |
InChI |
InChI=1S/C5H9N3O/c1-2-3-4(6)5(9)8-7/h1,4H,3,6-7H2,(H,8,9) |
InChI Key |
IJWXNSZWZJXNTI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C(=O)NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















